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molecular formula C10H8N2 B8755925 6-Vinylquinoxaline CAS No. 874279-33-1

6-Vinylquinoxaline

Cat. No. B8755925
M. Wt: 156.18 g/mol
InChI Key: YOCCZOCGFQWAAY-UHFFFAOYSA-N
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Patent
US07582636B2

Procedure details

A mixture of 6-Bromo-quinoxaline (1.05 g, 5.02 mmol), palladium tetrakistriphenylphosphine (0.232 g, 0.2 mmol), and lithium chloride (0.639 g, 15.1 mmol) in dry toluene (50 mL) under nitrogen was treated with tributylvinyl tin (4.4 mL, 15.1 mmol) and heated to 100° C. for three hours. After cooling to room temperature the mixture was partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer was discarded and the organics washed with brine (2×100 mL), dried with magnesium sulfate, filtered, and concentrated to dryness on a rotary evaporator. Purification by flash column chromatography on silica gel using 10% ethyl acetate in dichloromethane as eluant yielded 680 mg (87% yield) of 6-Vinyl-quinoxaline as a light orange solid. 1H NMR (DMSO-d6): 8.92 (dd,2H,J=14.1,1.9 Hz), 8.10 (m,3H), 7.03 (dd,1H,J=17.7,10.9 Hz), 6.15 (dd,1H,J=17.7,0.4 Hz), 5.52 (d,1H,J=11.1 Hz). LC/MS (Method A): r.t.=1.14 min., purity=99%, calculated mass=156, [M+H]+=157.
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
0.639 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2.[Cl-].[Li+].[CH2:14](C([Sn])=C(CCCC)CCCC)[CH2:15]CC>C1(C)C=CC=CC=1>[CH:14]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2)=[CH2:15] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
BrC=1C=C2N=CC=NC2=CC1
Name
palladium tetrakistriphenylphosphine
Quantity
0.232 g
Type
reactant
Smiles
Name
Quantity
0.639 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[Sn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate (200 mL) and water (100 mL)
WASH
Type
WASH
Details
the organics washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel using 10% ethyl acetate in dichloromethane as eluant

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=C2N=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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